molecular formula C7H13NO3 B14408454 Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate CAS No. 82957-69-5

Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate

Cat. No.: B14408454
CAS No.: 82957-69-5
M. Wt: 159.18 g/mol
InChI Key: YVJBGIDYGOUKPG-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate is an organic compound with a unique structure that includes a dimethylamino group and a methoxy group attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate typically involves the reaction of dimethylamine with a suitable ester precursor under controlled conditions. One common method involves the use of methyl acrylate as the starting material, which reacts with dimethylamine in the presence of a base such as sodium hydroxide to yield the desired product. The reaction is typically carried out at room temperature and monitored using techniques such as gas chromatography to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.

    Addition Reactions: The double bond in the prop-2-enoate backbone allows for addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can modulate the compound’s effects on biological systems and its behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethylamino)propionate
  • Methyl 3-(dimethylamino)-2-methylpropanoate
  • Methyl 3-(dimethylamino)-2-methyl-5-oxopentanoate

Uniqueness

Methyl 3-(dimethylamino)-2-methoxyprop-2-enoate is unique due to the presence of both a dimethylamino group and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking one of these groups.

Properties

CAS No.

82957-69-5

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 3-(dimethylamino)-2-methoxyprop-2-enoate

InChI

InChI=1S/C7H13NO3/c1-8(2)5-6(10-3)7(9)11-4/h5H,1-4H3

InChI Key

YVJBGIDYGOUKPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C(=O)OC)OC

Origin of Product

United States

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